![molecular formula C15H14N2O2 B11540175 1-[(Naphthalen-1-ylamino)methyl]pyrrolidine-2,5-dione](/img/structure/B11540175.png)
1-[(Naphthalen-1-ylamino)methyl]pyrrolidine-2,5-dione
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Overview
Description
1-[(Naphthalen-1-ylamino)methyl]pyrrolidine-2,5-dione is a chemical compound with the molecular formula C15H14N2O2 and a molecular weight of 254.28 g/mol . This compound is part of the pyrrolidine-2,5-dione family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-[(Naphthalen-1-ylamino)methyl]pyrrolidine-2,5-dione typically involves the Mannich reaction, a three-component condensation reaction. In this process, a compound containing an active hydrogen atom reacts with an aldehyde or ketone and a primary or secondary amine, resulting in the formation of an aminomethyl group . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[(Naphthalen-1-ylamino)methyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of naphthoquinones, closely related to the structure of 1-[(Naphthalen-1-ylamino)methyl]pyrrolidine-2,5-dione, exhibit notable anticancer properties. For instance, studies have shown that certain naphthoquinone derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species and the inhibition of specific signaling pathways involved in cell proliferation .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Naphthoquinone derivatives have been reported to possess significant antibacterial and antifungal activities against various pathogens. For example, certain compounds within this class have demonstrated effectiveness against Gram-positive bacteria and fungi such as Candida species . This suggests potential applications in developing new antimicrobial therapies.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of naphthoquinones. Compounds similar to this compound may offer protective effects against neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells . This opens avenues for research into treatments for conditions like Alzheimer's disease.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of synthesized naphthoquinone derivatives on various cancer cell lines, including breast and colon cancer cells. The results indicated that specific derivatives exhibited IC50 values in low micromolar ranges, showcasing their potential as lead compounds for further development .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of naphthoquinone derivatives were tested against Staphylococcus aureus and Escherichia coli. The compounds displayed significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . This supports their potential use in treating bacterial infections.
Mechanism of Action
The mechanism of action of 1-[(Naphthalen-1-ylamino)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, it can interact with neurotransmitter receptors, influencing neurological functions .
Comparison with Similar Compounds
1-[(Naphthalen-1-ylamino)methyl]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-[(Pyridine-2-ylamino)methyl]pyrrolidine-2,5-dione: This compound has a pyridine ring instead of a naphthalene ring, which may result in different chemical and biological properties.
1-[(4-Nitrophenylamino)methyl]pyrrolidine-2,5-dione:
1-[(2,3-Dimethylphenylamino)methyl]pyrrolidine-2,5-dione: The dimethyl substitution on the phenyl ring can influence the compound’s stability and interactions with other molecules.
Biological Activity
1-[(Naphthalen-1-ylamino)methyl]pyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound, a derivative of pyrrolidine-2,5-dione, has been studied for various biological activities, particularly its role as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), which is implicated in cancer progression and immune response modulation.
- IUPAC Name : 3-[(8-Aminonaphthalen-1-yl)amino]-1-propan-2-ylpyrrolidine-2,5-dione
- Molecular Formula : C17H19N3O2
- Molecular Weight : 297.352 g/mol
- CAS Number : 1009693-76-8
The compound acts primarily as an IDO1 inhibitor. IDO1 catalyzes the first step in the catabolism of tryptophan via the kynurenine pathway, leading to immune suppression and tumor growth. Inhibition of this enzyme can restore immune responses against tumors, making this compound a candidate for cancer therapy.
Anticancer Activity
The inhibition of IDO1 by this compound has been linked to enhanced antitumor immunity. Studies have shown that compounds with similar structures exhibit significant anticancer properties by promoting T-cell responses and reducing tumor-induced immune suppression .
Antimicrobial Activity
Research indicates that pyrrolidine derivatives possess notable antibacterial and antifungal properties. For instance:
- Antibacterial Activity : The compound has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 |
Escherichia coli | 0.025 |
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- A study on pyrrolidine derivatives highlighted their potential as antibacterial agents, noting that structural modifications significantly influence their bioactivity .
- Another investigation focused on naphthoquinone derivatives, revealing their broad-spectrum antimicrobial effects and potential applications in treating infections caused by resistant strains .
Properties
Molecular Formula |
C15H14N2O2 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
1-[(naphthalen-1-ylamino)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H14N2O2/c18-14-8-9-15(19)17(14)10-16-13-7-3-5-11-4-1-2-6-12(11)13/h1-7,16H,8-10H2 |
InChI Key |
KWEJXUQUMSXSJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CNC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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